molecular formula C55H76ClN17O13 B12294713 Luteinizing hormone-releasing factor (swine), hydrochloride

Luteinizing hormone-releasing factor (swine), hydrochloride

Cat. No.: B12294713
M. Wt: 1218.7 g/mol
InChI Key: UPRWQSQENCASAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of luteinizing hormone-releasing factor (swine), hydrochloride involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:

    Resin Loading: The initial amino acid is attached to a solid resin.

    Chain Elongation: Successive amino acids are added using coupling reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).

    Cleavage and Deprotection: The completed peptide is cleaved from the resin and deprotected using trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and consistency. Purification is achieved through high-performance liquid chromatography (HPLC), ensuring the final product’s purity and quality .

Chemical Reactions Analysis

Types of Reactions

Luteinizing hormone-releasing factor (swine), hydrochloride primarily undergoes peptide bond formation and hydrolysis reactions. It is relatively stable under physiological conditions but can be hydrolyzed by proteolytic enzymes.

Common Reagents and Conditions

    Coupling Reagents: Dicyclohexylcarbodiimide (DCC), Hydroxybenzotriazole (HOBt)

    Cleavage Reagents: Trifluoroacetic acid (TFA)

    Hydrolysis Conditions: Presence of proteolytic enzymes like trypsin and chymotrypsin

Major Products Formed

The major products formed from the hydrolysis of this compound are its constituent amino acids and smaller peptide fragments .

Scientific Research Applications

Luteinizing hormone-releasing factor (swine), hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and hydrolysis.

    Biology: Investigated for its role in regulating reproductive hormones and its effects on gonadotropin release.

    Medicine: Employed in diagnostic tests to assess pituitary function and in therapeutic applications for treating reproductive disorders.

    Industry: Utilized in veterinary medicine to control and synchronize estrus in livestock

Mechanism of Action

Luteinizing hormone-releasing factor (swine), hydrochloride exerts its effects by binding to specific receptors on the surface of gonadotroph cells in the anterior pituitary gland. This binding triggers a signaling cascade involving the activation of G-proteins and the production of cyclic adenosine monophosphate (cAMP). The increase in cAMP levels leads to the release of luteinizing hormone and follicle-stimulating hormone into the bloodstream, which in turn stimulates the gonads to produce sex steroids and gametes .

Comparison with Similar Compounds

Luteinizing hormone-releasing factor (swine), hydrochloride is similar to other gonadotropin-releasing hormones, such as:

This compound is unique in its specific application to swine and its use in veterinary medicine for reproductive management .

Properties

IUPAC Name

N-[1-[[1-[[1-[[1-[[2-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H75N17O13.ClH/c1-29(2)19-38(49(80)67-37(9-5-17-60-55(57)58)54(85)72-18-6-10-43(72)53(84)62-25-44(56)75)66-46(77)26-63-47(78)39(20-30-11-13-33(74)14-12-30)68-52(83)42(27-73)71-50(81)40(21-31-23-61-35-8-4-3-7-34(31)35)69-51(82)41(22-32-24-59-28-64-32)70-48(79)36-15-16-45(76)65-36;/h3-4,7-8,11-14,23-24,28-29,36-43,61,73-74H,5-6,9-10,15-22,25-27H2,1-2H3,(H2,56,75)(H,59,64)(H,62,84)(H,63,78)(H,65,76)(H,66,77)(H,67,80)(H,68,83)(H,69,82)(H,70,79)(H,71,81)(H4,57,58,60);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPRWQSQENCASAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H76ClN17O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1218.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.